molecular formula C37H78NO6P B1232879 2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate CAS No. 61423-61-8

2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate

Cat. No. B1232879
CAS RN: 61423-61-8
M. Wt: 664 g/mol
InChI Key: UXDBPOWEWOXJCE-DIPNUNPCSA-N
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Description

2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate, also known as AEPC, is a lipid-like molecule that has gained attention in scientific research due to its unique properties. AEPC is a cationic lipid that can form liposomes and has been used in gene delivery and drug delivery systems.

Scientific Research Applications

Pharmaceutical Research

In the field of pharmaceutical research, 1,2-Dihexadecyl-sn-glycero-3-phosphoethanolamine serves as a crucial building block in the synthesis of novel drug candidates . Its intricate molecular structure allows for the development of targeted therapies, addressing a wide spectrum of health conditions and offering new hope to patients in need .

Catalysis

Heteropolyacid anchored on SBA-15 functionalized with 2-aminoethyl dihydrogen phosphate (SBA-15@AEPH 2-HPA) was synthesized as a novel and highly efficient heterogeneous mesoporous catalyst . This catalyst revealed a superb catalytic activity towards the one-pot synthesis of a wide variety of trisubstituted 1,3-thiazole derivatives .

Synthesis of Glycerophospholipids

1,2-Dihexadecyl-sn-glycero-3-phosphoethanolamine (DHPE) is one type of glycerophospholipids . A new and efficient method was developed to synthesize DHPE using (S)-2,2-dimethyl-1,3-dioxolane-4-methanol, hexadecanol, and ethanolamine as starting materials .

Coating Hydrophobic Materials

1,2-Di-O-hexadecyl-sn-glycero-3-phosphocholine (DHPC), a similar compound, may be suitable for use in coating hydrophobic styrene-divinylbenzene . This suggests that 1,2-Dihexadecyl-sn-glycero-3-phosphoethanolamine could potentially have similar applications.

Formation of Monolayers

DHPC may also be suitable for spreading onto the subphase to form monolayers to perform penetration studies of phospholipase A2 (PLA2) . This suggests that 1,2-Dihexadecyl-sn-glycero-3-phosphoethanolamine could potentially be used in similar studies.

Inhibition of Cellular Injury

Structural insights into Escherichia coli Shiga Toxin (Stx) glycosphingolipid receptors of porcine renal epithelial cells and inhibition of Stx-mediated cellular injury using neoglycolipid-spiked glycovesicles have been studied . This suggests that 1,2-Dihexadecyl-sn-glycero-3-phosphoethanolamine could potentially be used in similar studies.

properties

IUPAC Name

2-aminoethyl [(2R)-2,3-dihexadecoxypropyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H78NO6P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32-41-35-37(36-44-45(39,40)43-34-31-38)42-33-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36,38H2,1-2H3,(H,39,40)/t37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDBPOWEWOXJCE-DIPNUNPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCCN)OCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)OCCN)OCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H78NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60210365
Record name 2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

664.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate

CAS RN

61423-61-8
Record name 2-Aminoethyl (2R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61423-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061423618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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